molecular formula C10H12N2O2 B021644 2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE CAS No. 68654-22-8

2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE

Cat. No.: B021644
CAS No.: 68654-22-8
M. Wt: 192.21 g/mol
InChI Key: VWKNUUOGGLNRNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a polycyclic aromatic compound belonging to the class of pyrazolopyrazoles.

Biochemical Analysis

Biochemical Properties

It has been found that bimane-based fluorescent probes, which include syn-(Methyl,methyl)bimane, can be used in the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease

Cellular Effects

Given its role in the detection of αS protein aggregates , it is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that bimane-based probes, including syn-(Methyl,methyl)bimane, exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .

Temporal Effects in Laboratory Settings

It has been reported that bimane-based probes, including syn-(Methyl,methyl)bimane, show tunable absorption and emission in the visible region with large Stokes shifts . This suggests that the effects of syn-(Methyl,methyl)bimane may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that methylotrophic bacteria can metabolize a range of C1 compounds, including methylated amines . Given that syn-(Methyl,methyl)bimane is a methylated compound, it is possible that it may be involved in similar metabolic pathways.

Transport and Distribution

Given its role as a fluorescent probe , it is likely that it can be transported and distributed within cells, potentially interacting with transporters or binding proteins.

Subcellular Localization

Given its role as a fluorescent probe , it is likely that it can localize to specific compartments or organelles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,5,6-tetramethylpyrazole with a suitable acylating agent, followed by cyclization to form the desired compound . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKNUUOGGLNRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498512
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68654-22-8
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68654-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE
Reactant of Route 2
Reactant of Route 2
2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE
Customer
Q & A

Q1: What is syn-(methyl,methyl)bimane and what are its key characteristics?

A1: syn-(Methyl,methyl)bimane, also known as 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, is a heterobicyclic compound belonging to the bimane family. Bimanes are known for their generally high quantum yields, low toxicity, and low molecular weight, making them suitable for various applications. [] syn-(Methyl,methyl)bimane, specifically, has garnered interest for its fluorescence properties and has been investigated for potential use as a laser dye. [, ]

Q2: What is the molecular structure of syn-(methyl,methyl)bimane?

A2: syn-(Methyl,methyl)bimane consists of two fused pyrazole rings with a central N-N bond. The "syn" designation refers to the orientation of the carbonyl groups on the same side of the molecule. The molecular formula of syn-(methyl,methyl)bimane is C10H12N2O2. []

Q3: Can you provide information about the spectroscopic data for syn-(methyl,methyl)bimane?

A3: Research has documented the absorption, fluorescence, and triplet-triplet absorption spectra of syn-(methyl,methyl)bimane. [] These studies provide valuable information about the compound's electronic transitions and excited-state behavior, which are important for understanding its photophysical properties and potential applications.

Q4: How does the structure of syn-bimanes, including syn-(methyl,methyl)bimane, affect their fluorescence properties?

A4: The "syn" configuration in bimanes is crucial for their fluorescence. Studies show that anti-bimanes, where the carbonyl groups are on opposite sides, predominantly exhibit phosphorescence due to a different arrangement of their excited singlet and triplet states. This difference arises from the contrasting π→π* transition character and exchange interactions within the isomers. [] The presence of methyl substituents in syn-(methyl,methyl)bimane also plays a role in its photophysical properties. [, ]

Q5: How does syn-(methyl,methyl)bimane behave in different solvents?

A5: The photophysical properties of syn-bimanes, including syn-(methyl,methyl)bimane, are sensitive to the solvent environment. Research has explored the impact of solvent polarity on their fluorescence, UV absorption, and solubility. [, ] These studies provide insights into how syn-(methyl,methyl)bimane interacts with different solvents and its potential utility in various applications.

Q6: Can syn-bimanes form complexes with other molecules?

A6: Yes, syn-bimanes can interact with various molecules. For instance, they can form inclusion complexes with β-cyclodextrin, influencing their fluorescence and solubility. [, ] Research also shows that syn-(methyl,methyl)bimane can interact with sodium ions (Na+), forming complexes and leading to fluorescence quenching. [] This interaction highlights the potential of syn-bimanes as chemical sensors.

Q7: What are the potential applications of syn-(methyl,methyl)bimane based on its properties?

A7: syn-(Methyl,methyl)bimane's fluorescence and its sensitivity to environmental factors like solvents and complexation make it a promising candidate for various applications:

  • Fluorescent probe: Its fluorescence properties make it suitable for use as a probe in biological systems. []
  • Laser dye: Studies have demonstrated laser action from syn-(methyl,methyl)bimane, indicating its potential in laser technology. []
  • Chemical sensor: Its ability to interact with molecules like β-cyclodextrin and sodium ions, causing changes in fluorescence, suggests its potential use in sensing applications. [, , , ]

Q8: What computational studies have been conducted on syn-bimanes?

A8: Computational chemistry has been employed to investigate various aspects of syn-bimanes, including:* Modeling excitation energy transfer: Studies have explored singlet excitation energy transfer in a syn-(H,H) bimane dimer using TD-DFT methods. [] * Investigating photophysical properties: Researchers have used TD-DFT to study the absorption, emission, solvatochromism, and fluorescence lifetimes of syn-bimanes. []

Q9: Are there any known methods for synthesizing syn-(methyl,methyl)bimane?

A9: While traditional methods for synthesizing bimanes involve hazardous reagents, researchers have developed safer alternatives. These include dihalogen and solvent-free methodologies, allowing for more accessible and environmentally friendly preparation of syn-bimanes. []

Q10: What is the future outlook for research on syn-(methyl,methyl)bimane?

A10: The unique properties of syn-(methyl,methyl)bimane make it a continually interesting compound for various research areas. Future directions may involve:

  • Developing new derivatives: Exploring the synthesis of new syn-bimane derivatives with tailored properties for specific applications. [, ]

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